molecular formula C13H16ClN3O3 B269735 Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate

Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate

Cat. No. B269735
M. Wt: 297.74 g/mol
InChI Key: FLRPLBLOWCOTPR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate is a compound that has been synthesized and studied for its potential applications in scientific research. It is a hydrazine derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate is not fully understood. However, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to have antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate has been shown to have a number of interesting biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate in lab experiments is its potential as a new antimicrobial agent. Additionally, its antioxidant and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for research on Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate. One direction could be to further investigate its mechanism of action and its potential as a new antimicrobial agent. Another direction could be to study its antioxidant and anti-inflammatory effects in more detail, with the goal of developing new treatments for various diseases. Additionally, further studies could be conducted to investigate its potential toxicity and safety profile.

Synthesis Methods

The synthesis of Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate involves the reaction of ethyl hydrazinoacetate with 2-chloroacetophenone in the presence of acetic acid and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.

properties

Product Name

Ethyl 2-[3-(2-chloroanilino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

ethyl N-[(E)-[4-(2-chloroanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C13H16ClN3O3/c1-3-20-13(19)17-16-9(2)8-12(18)15-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,15,18)(H,17,19)/b16-9+

InChI Key

FLRPLBLOWCOTPR-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)N/N=C(\C)/CC(=O)NC1=CC=CC=C1Cl

SMILES

CCOC(=O)NN=C(C)CC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCOC(=O)NN=C(C)CC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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